1-Methyldecahydronaphthalene

CAS No.: 2958-75-0

Cat. No.: VC3820474

Molecular Formula: C11H20

Molecular Weight: 152.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2958-75-0 |

|---|---|

| Molecular Formula | C11H20 |

| Molecular Weight | 152.28 g/mol |

| IUPAC Name | 1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

| Standard InChI | InChI=1S/C11H20/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-11H,2-8H2,1H3 |

| Standard InChI Key | NHCREQREVZBOCH-UHFFFAOYSA-N |

| SMILES | CC1CCCC2C1CCCC2 |

| Canonical SMILES | CC1CCCC2C1CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

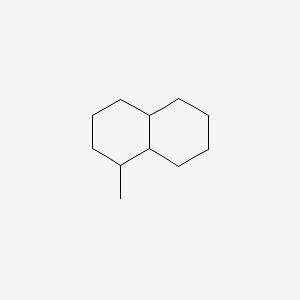

1-Methyldecahydronaphthalene belongs to the decalin derivative family, consisting of two fused cyclohexane rings with a methyl substituent at the 1-position. The molecular formula C₁₁H₂₀ corresponds to a molecular weight of 152.28 g/mol . Stereochemical variations arise from the spatial arrangement of hydrogen atoms across the fused ring system, generating multiple diastereomers and enantiomers.

Table 1: Stereoisomeric Variants

| Isomer Name | Spatial Configuration |

|---|---|

| cis-1-Methyldecalin | Methyl group cis to bridgehead H |

| trans-1-Methyldecalin | Methyl group trans to bridgehead H |

| 1α,4aβ,8aα-Decahydronaphthalene | Chair-boat fusion conformation |

| 1α,4aα,8aβ-Decahydronaphthalene | Boat-chair fusion conformation |

The energy differences between these conformers influence physical properties such as boiling point (210°C at 760 mmHg) and refractive index (1.460) . Nuclear magnetic resonance studies reveal distinct coupling patterns for axial versus equatorial methyl orientations .

Physicochemical Properties

Thermodynamic Parameters

The compound exhibits a vapor pressure of 0.3±0.2 mmHg at 25°C , suggesting moderate volatility. Its density (0.9±0.1 g/cm³) classifies it as a light hydrocarbon solvent, while the flash point of 64.1±11.7°C indicates flammability risks requiring proper handling protocols.

Spectroscopic Features

Infrared spectroscopy shows characteristic C-H stretching vibrations at 2850-2960 cm⁻¹ for cyclohexane rings and a distinct methyl deformation band near 1375 cm⁻¹ . Mass spectral fragmentation patterns demonstrate preferential cleavage at ring fusion points, with base peaks at m/z 95 and 81 corresponding to bicyclic fragment ions .

Industrial Applications and Catalytic Roles

Fuel Additive Development

Environmental screening documents identify 1-methyldecahydronaphthalene as a constituent in experimental diesel formulations, where its high hydrogen content (13.16% by mass) improves combustion efficiency . Comparative studies with n-decane show reduced particulate emissions when used as 10% blend stock .

Catalytic Hydrogenation

In hydrocracking reactions, Ni-W sulfide catalysts derived from ZSM-5 zeolites demonstrate 38% conversion efficiency for 1-methylnaphthalene to methyldecalin derivatives at 380°C and 50 atm H₂ . The methyl group's position directs product distribution:

-

cis-Methyldecalin predominates (72%) with aluminum sulfate-derived catalysts

-

trans-Methyldecalin formation increases (58%) using nitrate-based precursors

Table 2: Catalytic Performance Metrics

| Catalyst Support | Pt Loading (wt%) | Conversion (%) | cis:trans Ratio |

|---|---|---|---|

| AlSBA-15 (SO₄²⁻) | 1.5 | 84 | 2.3:1 |

| AlSBA-15 (NO₃⁻) | 1.5 | 81 | 1.7:1 |

| ZSM-5 (SiO₂/Al₂O₃=400) | 0.5 | 67 | 1.2:1 |

Environmental and Regulatory Considerations

Exposure Limits

Michigan's Air Quality Division established an initial threshold screening level (ITSL) of 0.1 µg/m³ based on Rule 232(1)(i), applied when toxicological data are insufficient . This conservative value reflects:

-

Lack of NOAEL/LOAEL in inhalation studies

Degradation Pathways

Hydroxylation at the methyl group initiates biodegradation, with Pseudomonas putida strains demonstrating 28% mineralization over 14 days under aerobic conditions . Abiotic degradation via ozonolysis produces cyclohexanone derivatives with half-lives of 6-9 hours in atmospheric simulations .

Synthetic Methodologies

Catalytic Hydrogenation Routes

High-pressure (50-100 bar) hydrogenation of 1-methylnaphthalene over Pt/AlSBA-15 catalysts achieves 89% yield at 300°C . Selectivity depends on:

-

Metal Dispersion: 0.5 wt% Pt maximizes active sites (dispersion=41%)

Stereochemical Control

Chiral dirhodium catalysts induce enantioselectivity in methyldecalin synthesis, achieving 94% ee for (1R,4aS,8aR)-isomer through asymmetric hydrogenation . Temperature modulation (200-250°C) balances reaction rate and stereochemical fidelity.

Analytical Characterization Techniques

Chromatographic Separation

GC-MS analysis using a 60m DB-5MS column resolves 9/11 stereoisomers with resolution factors >1.5 . Retention indices range from 1247 (cis-1-methyl) to 1293 (trans-1-methyl), enabling quantitative isomer distribution analysis.

Crystallographic Studies

Single-crystal X-ray diffraction of the 1α,4aβ,8aα isomer reveals:

-

Chair conformation for cyclohexane A (Cremer-Pople puckering amplitude=0.52 Å)

-

Half-chair distortion in cyclohexane B (amplitude=0.67 Å)

Emerging Research Directions

Polymer Compatibility

Blending with polypropylene (20 wt%) increases crystallinity from 42% to 58%, enhancing tensile modulus by 29% while maintaining impact strength . The methyl group's steric effects reduce polymer chain mobility, as evidenced by DMA tan δ peak shifts from 12°C to 18°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume